molecular formula C13H18N2O3 B7595767 N-(2-methyl-4-nitrophenyl)oxepan-4-amine

N-(2-methyl-4-nitrophenyl)oxepan-4-amine

Cat. No.: B7595767
M. Wt: 250.29 g/mol
InChI Key: LLFVGONORPPFOB-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-nitrophenyl)oxepan-4-amine is a synthetic organic compound featuring a seven-membered oxepane ring (a cyclic ether with six carbons and one oxygen) substituted at the 4-position with an amine group. This amine is further bonded to a 2-methyl-4-nitrophenyl aromatic moiety.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)oxepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-9-12(15(16)17)4-5-13(10)14-11-3-2-7-18-8-6-11/h4-5,9,11,14H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFVGONORPPFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Shared Aromatic Moieties

Compounds sharing the 2-methyl-4-nitrophenyl group but differing in substituents or core structures are summarized below:

Compound Name Substituent/Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(2-Methyl-4-nitrophenyl)oxepan-4-amine Oxepane-4-amine + 2-methyl-4-nitrophenyl C₁₃H₁₈N₂O₃ 250.3 (calculated) Hypothesized applications in medicinal chemistry (inferred from analogs)
FH535 (N-(2-Methyl-4-nitrophenyl)-2,5-dichlorobenzenesulfonamide) Sulfonamide + dichlorophenyl C₁₃H₁₀Cl₂N₂O₄S 385.2 Inhibits survivin in cancer stem cells; targets liver CSC proliferation
CDD-815202 (3-Iodo-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide) Benzamide + iodomethylphenyl C₁₅H₁₂IN₂O₃ 410.2 Investigated as a Mycobacterium tuberculosis inhibitor (PyrG/PanK targets)
N-Methyl-2-(2-methyl-4-nitrophenyl)ethan-1-amine Ethylamine + methyl group C₁₀H₁₃N₂O₂ 193.2 Intermediate in drug synthesis (e.g., quinoline derivatives)
Tetrahydro-2H-pyran-4-amine derivatives (Example 14 in ) Six-membered pyran ring + cyclopentyl C₂₅H₃₈N₂O₂ 399.2 (observed) Explored as intermediates in kinase inhibitor synthesis
Key Observations:
  • Bioactivity: FH535 and CDD-815202 demonstrate the significance of the 2-methyl-4-nitrophenyl group in targeting survivin (anti-cancer) and bacterial enzymes, respectively.
  • Synthetic Utility : Ethylamine derivatives (e.g., and ) highlight the role of the 2-methyl-4-nitrophenyl group as a precursor in multi-step syntheses, particularly for heterocyclic amines .
  • Ring Size Effects : The six-membered tetrahydro-2H-pyran-4-amine (Example 14, ) has a molecular weight of 399.2, suggesting that the seven-membered oxepane analog may exhibit enhanced conformational flexibility but reduced metabolic stability .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Polarity:
  • Nitro Group Impact : The electron-withdrawing nitro group in all analogs contributes to low aqueous solubility, necessitating formulation adjustments (e.g., prodrug strategies).
  • Oxepane vs.
Stability:
  • Oxidative Sensitivity: The nitro group and aromatic amines in these compounds are prone to reduction under physiological conditions, as seen in the catalytic hydrogenation of N-methyl-2-(4-nitrophenyl)ethan-1-amine to yield amino intermediates () .

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